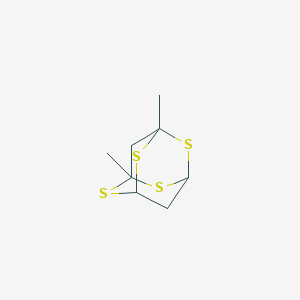
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, also known as DTDA, is a sulfur-containing organic compound that has been extensively studied for its potential applications in various fields of science. DTDA is a highly stable and robust molecule, with a unique structure that makes it an attractive candidate for use in a range of scientific research applications.
Mécanisme D'action
The mechanism of action of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is not well understood, but it is believed to be related to its ability to form stable sulfur-sulfur bonds. These bonds are thought to play a key role in the unique properties of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, including its high stability and its ability to act as a strong electron acceptor.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane. However, some studies have suggested that it may have potential applications in the field of medicine, particularly in the development of new drugs for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is its high stability, which makes it an ideal candidate for use in various laboratory experiments. However, one of the limitations of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is its relatively high cost, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane. One area of interest is the development of new types of organic semiconductors that incorporate 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane, which could have important applications in the development of new electronic devices. Another area of interest is the potential use of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in the development of new drugs for the treatment of various diseases. Further research is needed to fully understand the potential applications of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane in these and other areas.
Méthodes De Synthèse
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane is typically synthesized using a multi-step process that involves the reaction of various sulfur-containing compounds with adamantane. The most common method of synthesis involves the reaction of 2,4,6,8-tetrabromoadamantane with potassium thioacetate in the presence of a catalyst such as copper powder. This reaction results in the formation of 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane as a white crystalline solid.
Applications De Recherche Scientifique
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane has been studied extensively in the field of materials science, where it has been found to have a range of unique properties that make it an attractive material for use in various applications. For example, 1,5-Dimethyl-2,4,6,8-tetrathiaadamantane has been used in the development of new types of organic semiconductors, which have potential applications in the development of electronic devices such as solar cells and LEDs.
Propriétés
Numéro CAS |
17749-57-4 |
|---|---|
Formule moléculaire |
C8H12S4 |
Poids moléculaire |
236.5 g/mol |
Nom IUPAC |
1,5-dimethyl-2,4,6,8-tetrathiatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C8H12S4/c1-7-4-8(2)11-5(9-7)3-6(10-7)12-8/h5-6H,3-4H2,1-2H3 |
Clé InChI |
IBEPNHFPTGVAMD-UHFFFAOYSA-N |
SMILES |
CC12CC3(SC(S1)CC(S2)S3)C |
SMILES canonique |
CC12CC3(SC(S1)CC(S2)S3)C |
Synonymes |
1,5-Dimethyl-2,4,6,8-tetrathiaadamantane |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
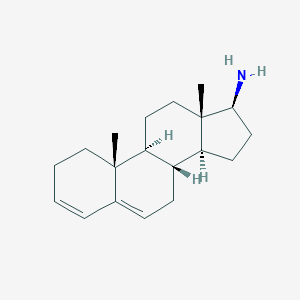
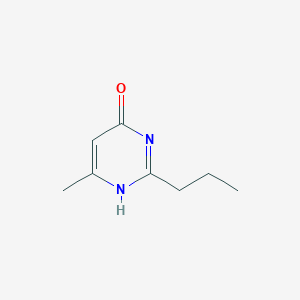
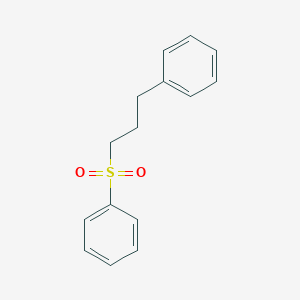
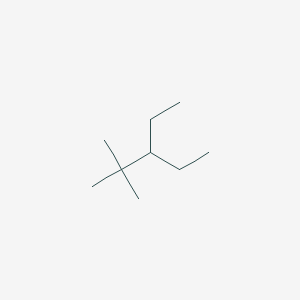
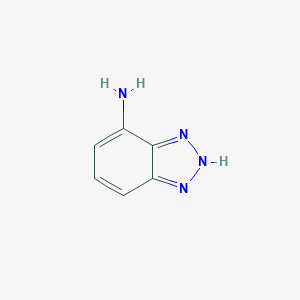
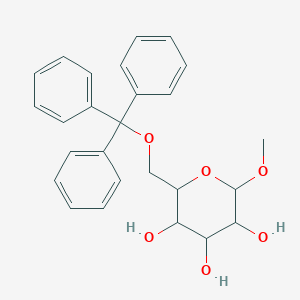
![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
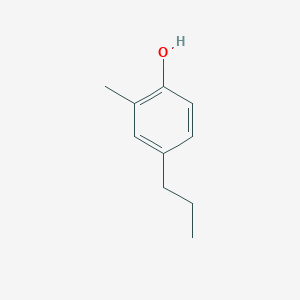
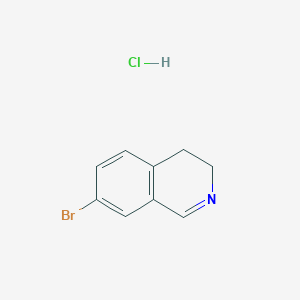
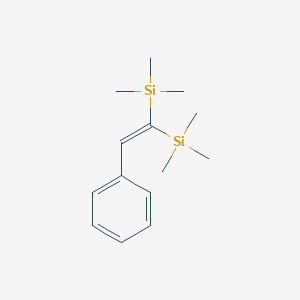

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)